Cas no 145675-40-7 (4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid)
![4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid structure](https://ja.kuujia.com/scimg/cas/145675-40-7x500.png)
4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid 化学的及び物理的性質
名前と識別子
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- 4-[(tert-butyldimethylsilyl)oxy]pentanoic acid
- 145675-40-7
- EN300-7564034
- SCHEMBL4317387
- 4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid
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- インチ: 1S/C11H24O3Si/c1-9(7-8-10(12)13)14-15(5,6)11(2,3)4/h9H,7-8H2,1-6H3,(H,12,13)
- InChIKey: NZPSKKATSSJFKQ-UHFFFAOYSA-N
- ほほえんだ: [Si](C)(C)(C(C)(C)C)OC(C)CCC(=O)O
計算された属性
- せいみつぶんしりょう: 232.14947116g/mol
- どういたいしつりょう: 232.14947116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7564034-5.0g |
4-[(tert-butyldimethylsilyl)oxy]pentanoic acid |
145675-40-7 | 95.0% | 5.0g |
$1530.0 | 2025-03-22 | |
Enamine | EN300-7564034-10.0g |
4-[(tert-butyldimethylsilyl)oxy]pentanoic acid |
145675-40-7 | 95.0% | 10.0g |
$2269.0 | 2025-03-22 | |
1PlusChem | 1P028GGN-10g |
4-[(tert-butyldimethylsilyl)oxy]pentanoicacid |
145675-40-7 | 95% | 10g |
$2867.00 | 2024-06-20 | |
Aaron | AR028GOZ-250mg |
4-[(tert-butyldimethylsilyl)oxy]pentanoicacid |
145675-40-7 | 95% | 250mg |
$322.00 | 2025-02-16 | |
Aaron | AR028GOZ-10g |
4-[(tert-butyldimethylsilyl)oxy]pentanoicacid |
145675-40-7 | 95% | 10g |
$3145.00 | 2023-12-16 | |
1PlusChem | 1P028GGN-100mg |
4-[(tert-butyldimethylsilyl)oxy]pentanoicacid |
145675-40-7 | 95% | 100mg |
$243.00 | 2024-06-20 | |
1PlusChem | 1P028GGN-250mg |
4-[(tert-butyldimethylsilyl)oxy]pentanoicacid |
145675-40-7 | 95% | 250mg |
$320.00 | 2024-06-20 | |
Enamine | EN300-7564034-1.0g |
4-[(tert-butyldimethylsilyl)oxy]pentanoic acid |
145675-40-7 | 95.0% | 1.0g |
$528.0 | 2025-03-22 | |
Enamine | EN300-7564034-0.1g |
4-[(tert-butyldimethylsilyl)oxy]pentanoic acid |
145675-40-7 | 95.0% | 0.1g |
$152.0 | 2025-03-22 | |
Aaron | AR028GOZ-2.5g |
4-[(tert-butyldimethylsilyl)oxy]pentanoicacid |
145675-40-7 | 95% | 2.5g |
$1447.00 | 2025-02-16 |
4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
4-[(Tert-butyldimethylsilyl)oxy]pentanoic acidに関する追加情報
Introduction to 4-[(Tert-butyldimethylsilyl)oxy]pentanoic Acid (CAS No. 145675-40-7)
4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid, identified by its Chemical Abstracts Service (CAS) number 145675-40-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a tert-butyldimethylsilyl (TBS) protective group on the carboxylate oxygen, serves as a versatile intermediate in synthetic chemistry, particularly in the development of complex molecules such as peptidomimetics and bioactive scaffolds. The unique structural motif of this acid not only enhances stability but also facilitates selective modifications, making it a valuable tool in medicinal chemistry.
The TBS group, a common silyl ether moiety, is renowned for its ability to protect hydroxyl or carboxyl functional groups from unwanted reactions under harsh conditions. In the context of 4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid, this protection is particularly crucial for maintaining the integrity of the carboxylic acid moiety during multi-step synthetic pathways. The pentanoic acid backbone provides a linear aliphatic chain that can be further functionalized, enabling the construction of more intricate molecular architectures. Such flexibility is highly sought after in drug discovery, where precise control over molecular structure is essential for optimizing pharmacokinetic and pharmacodynamic properties.
Recent advancements in synthetic methodologies have highlighted the utility of 4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid in the preparation of novel therapeutic agents. For instance, researchers have leveraged this compound to develop novel protease inhibitors, which are critical in treating a range of diseases, including cancer and infectious disorders. The TBS protection allows for selective deprotection under mild acidic or basic conditions, enabling controlled release of the carboxylic acid group at desired stages of synthesis. This level of modularity has been instrumental in streamlining the development of peptidomimetic analogs, which mimic the bioactivity of natural peptides while offering improved metabolic stability and bioavailability.
The compound's significance extends beyond its role as a synthetic intermediate. Its unique chemical properties have also been explored in material science applications, particularly in the synthesis of functional polymers and coatings. The TBS group imparts hydrophobicity and thermal stability to polymers, making them suitable for high-performance applications such as aerospace and electronics. Additionally, the pentanoic acid moiety can serve as a reactive site for further cross-linking or conjugation with other biomolecules, opening up possibilities for advanced material design.
In terms of industrial applications, 4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid is utilized in fine chemical manufacturing where precision and selectivity are paramount. Its incorporation into synthetic routes allows for scalable production of high-value compounds without compromising purity or yield. This has been particularly beneficial in producing intermediates for large-scale clinical trials, where consistency and reproducibility are non-negotiable. The compound's compatibility with various reaction conditions, including organic solvents and transition metal catalysis, further underscores its versatility in industrial settings.
The pharmacological relevance of 4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid has also been underscored by recent studies exploring its potential as an anti-inflammatory agent. Researchers have observed that derivatives of this compound exhibit inhibitory effects on key inflammatory pathways by modulating enzyme activity and protein-protein interactions. These findings align with emerging trends in drug discovery that emphasize targeted intervention rather than broad-spectrum suppression of inflammation. The TBS group ensures that these derivatives can be synthesized with high fidelity, allowing for rigorous structural-activity relationship (SAR) studies to refine therapeutic efficacy.
From a regulatory perspective, 4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid benefits from established safety profiles associated with silyl ethers. While extensive toxicological data is still being gathered, preliminary studies suggest that compounds containing TBS groups are well-tolerated when handled under appropriate conditions. This is particularly important for pharmaceutical applications where patient safety is a top priority. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure that raw materials like this compound meet stringent quality standards before being integrated into final drug formulations.
The future prospects of 4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid are promising, with ongoing research exploring its role in next-generation therapeutics such as biologics and gene therapies. The ability to conjugate this compound with nucleic acids or peptides offers new avenues for developing targeted therapies that address unmet medical needs. Furthermore, advancements in green chemistry may lead to more sustainable synthetic routes for producing this intermediate without compromising efficiency or environmental impact.
In conclusion,4-[(Tert-butyldimethylsilyl)oxy]pentanoic acid (CAS No. 145675-40-7) represents a cornerstone in modern synthetic chemistry and pharmaceutical research. Its unique structural features make it an indispensable tool for building complex molecules with therapeutic potential while maintaining high levels of selectivity and stability throughout synthetic pathways. As research continues to uncover new applications for this compound,its importance is poised to grow further within both academic and industrial settings.
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